Ethyl isopentyl succinate

Description

Overview of Succinate (B1194679) Derivatives in Organic Synthesis

Succinic acid and its derivatives are fundamental building blocks in organic synthesis. tandfonline.com As a dicarboxylic acid, succinic acid possesses two reactive carboxyl groups that can undergo various chemical transformations, including esterification, amidation, and reduction. wikipedia.org This dual reactivity allows for the construction of a wide range of molecules, from polymers to pharmaceuticals. wikipedia.org

Succinate derivatives are often employed as intermediates in the synthesis of more complex molecules. tandfonline.com For instance, they are precursors to certain biodegradable polymers and components of alkyd resins. wikipedia.org The ability to introduce different functional groups onto the succinate backbone through its carboxyl groups makes it a versatile scaffold for creating compounds with specific physical and chemical properties. The synthesis of substituted succinate derivatives can be achieved through various strategies, including the reaction of an enolate with a substituted acetic acid electrophile. tandfonline.com

Significance of Esterification in Chemical Transformations

Esterification is a cornerstone of organic synthesis, representing a fundamental reaction where a carboxylic acid reacts with an alcohol to form an ester and water. numberanalytics.comgunvorgroup.com This reaction is crucial for the synthesis of a vast array of organic compounds and is widely utilized in numerous industries, including pharmaceuticals, polymers, solvents, and fragrances. nih.govallen.in The process allows for the modification of a carboxylic acid's properties by replacing a polar carboxyl group with a less polar ester group, influencing characteristics such as volatility, solubility, and biological activity. allen.in

The significance of esterification lies in its ability to create valuable ester compounds from readily available starting materials. numberanalytics.com The reaction is typically catalyzed by an acid, which increases the electrophilicity of the carbonyl carbon in the carboxylic acid, making it more susceptible to attack by the alcohol. allen.in This process is not only vital for producing esters but also serves as a key step in the synthesis of more complex molecules where the ester group can be a precursor to other functional groups. nih.gov

Research Landscape of Branched-Chain Esters

The research landscape of branched-chain esters is a dynamic field driven by the unique properties these molecules exhibit compared to their linear counterparts. The branching in the alcohol or acid portion of the ester can significantly influence its physical and chemical characteristics, such as odor, flavor, and lubricating properties. acs.org In nature, branched-chain esters are key contributors to the aroma profiles of many fruits. acs.org

Recent research has focused on both the biosynthesis and the chemical synthesis of branched-chain esters. acs.orgunr.edu.ar Studies have explored the enzymatic pathways in fruits that lead to the formation of these volatile compounds, revealing that the availability of branched-chain amino acids is a major determinant of the final ester profile. acs.org From a synthetic perspective, researchers are developing novel methods for producing branched-chain esters with specific structures for various applications. This includes their use as advanced biofuels, where their properties can be superior to those of linear esters. unr.edu.ar The ongoing exploration of branched-chain esters continues to uncover new applications and a deeper understanding of their structure-property relationships.

Chemical Profile of Ethyl Isopentyl Succinate

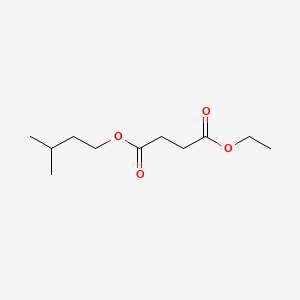

This compound is a specific branched-chain diester with the chemical formula C₁₁H₂₀O₄. It is characterized by the esterification of the two carboxyl groups of succinic acid with ethanol (B145695) and isopentyl alcohol (also known as isoamyl alcohol or 3-methyl-1-butanol). This asymmetric structure, with a straight-chain ethyl group at one end and a branched-chain isopentyl group at the other, imparts particular properties to the molecule.

Nomenclature and Structural Formula

The systematic IUPAC name for this compound is 1-O-ethyl 4-O-(3-methylbutyl) butanedioate. It is also commonly referred to as ethyl 3-methylbutyl succinate. sielc.com The Chemical Abstracts Service (CAS) Registry Number for this compound is 28024-16-0. sielc.comthegoodscentscompany.comepa.govchemsrc.comchemicalbook.comaaronchem.com

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1-O-ethyl 4-O-(3-methylbutyl) butanedioate |

| Common Name | This compound sielc.comthegoodscentscompany.com |

| Synonyms | Ethyl 3-methylbutyl succinate sielc.com, Butanedioic acid, ethyl 3-methylbutyl ester sielc.com |

| CAS Number | 28024-16-0 sielc.comthegoodscentscompany.comepa.govchemsrc.comchemicalbook.comaaronchem.com |

| Molecular Formula | C₁₁H₂₀O₄ |

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its diester structure and the nature of its alkyl groups. While extensive experimental data is not widely available, some properties have been estimated or reported in chemical databases.

Table 2: Physicochemical Data

| Property | Value |

|---|---|

| Boiling Point | 249.03 °C (estimated) thegoodscentscompany.com |

| Vapor Pressure | 0.023 mmHg @ 25 °C (estimated) thegoodscentscompany.com |

| Flash Point | 230.00 °F (110.20 °C) (estimated) thegoodscentscompany.com |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through the esterification of succinic acid. This can be achieved through several routes, with Fischer esterification being a common approach.

Laboratory-Scale Synthesis

In a laboratory setting, this compound can be prepared by reacting succinic acid with both ethanol and isopentyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the diester by removing the water that is formed.

Another approach involves a stepwise synthesis. For example, succinic anhydride (B1165640) can be reacted with an alcohol to form a monoester, which is then esterified with a second, different alcohol. asianpubs.org Research has also explored enzymatic methods using lipases, such as Candida antarctica lipase (B570770) B, which allow for esterification under milder conditions.

Industrial-Scale Production

On an industrial scale, the synthesis of succinate esters often involves processes that are optimized for high yield and purity. This can include using an excess of one of the alcohols to drive the reaction to completion, followed by purification steps such as distillation to remove unreacted starting materials and byproducts. Continuous flow systems using microreactors have also been investigated to enhance heat and mass transfer, potentially reducing reaction times.

Research Applications

While specific research applications for this compound are not extensively documented in mainstream literature, its presence has been noted in analytical studies of certain products. For instance, it has been identified as a volatile compound in some white wines and has been used as a discriminant compound in studies analyzing the effects of winemaking techniques. mdpi.commdpi.comresearchgate.net Its structural similarity to other succinate esters suggests potential applications in areas where these compounds are utilized. For example, other succinate esters have been investigated as lubricity additives and as intermediates in the synthesis of pharmaceuticals. acs.orghuarenscience.com

Structure

3D Structure

Properties

IUPAC Name |

1-O-ethyl 4-O-(3-methylbutyl) butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-14-10(12)5-6-11(13)15-8-7-9(2)3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXHTVAWZRIFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182302 | |

| Record name | Ethyl isopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28024-16-0 | |

| Record name | Ethyl 3-methylbutyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28024-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl isopentyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isopentyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isopentyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ISOPENTYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NR1P6W89Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Investigations

Fischer Esterification Approaches

Fischer-Speier esterification is a cornerstone of ester synthesis, involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. thermofisher.commasterorganicchemistry.com This method is widely applicable for the synthesis of ethyl isopentyl succinate (B1194679).

The direct esterification of succinic acid with a mixture of ethanol (B145695) and isopentyl alcohol represents a common and straightforward approach to obtaining the mixed diester. Since succinic acid is a dicarboxylic acid, the reaction proceeds sequentially, with each carboxylic acid group being esterified independently. The process requires at least one equivalent of each alcohol per mole of succinic acid.

Strong mineral acids, such as sulfuric acid (H₂SO₄), are frequently employed as catalysts in Fischer esterification. thermofisher.commasterorganicchemistry.com The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. thermofisher.commasterorganicchemistry.com This activation makes the carboxylic acid more susceptible to nucleophilic attack by the alcohol. While effective, the use of corrosive mineral acids like sulfuric acid presents environmental and handling challenges. google.com

A laboratory-scale synthesis can be performed by refluxing succinic acid with an excess of both ethanol and isopentyl alcohol in the presence of a catalytic amount of sulfuric acid. The removal of water as it is formed, often through azeotropic distillation, can drive the equilibrium towards the formation of the ester products. google.com

Table 1: Representative Laboratory Protocol for Acid-Catalyzed Esterification

| Reactant/Catalyst | Molar Ratio/Amount |

| Succinic Acid | 0.5 mol |

| Ethanol | 1.1 mol |

| Isopentyl Alcohol | 1.1 mol |

| Sulfuric Acid (H₂SO₄) | 3 mL |

This protocol typically involves refluxing the mixture for approximately 5 hours, with reported yields in the range of 68–72%.

The mechanism of Fischer esterification is a well-established, multi-step process: thermofisher.commasterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of one of the carboxylic acid groups of succinic acid.

Nucleophilic Attack: An alcohol molecule (either ethanol or isopentyl alcohol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the monoester.

This sequence of steps is then repeated at the second carboxylic acid group to form the final diester, ethyl isopentyl succinate. The reaction is an equilibrium process, and the presence of excess alcohol and removal of water favor the formation of the ester. masterorganicchemistry.comgoogle.com

An alternative to the direct esterification of succinic acid is the transesterification of a succinic acid diester, such as diethyl succinate, with isopentyl alcohol. google.com This reaction involves the exchange of an alkoxy group of the ester with one from a different alcohol. Transesterification can be catalyzed by either acids or bases. google.com

In the context of producing this compound, reacting diethyl succinate with isopentyl alcohol in the presence of a suitable catalyst would lead to the substitution of one of the ethyl groups with an isopentyl group. This method can be advantageous in certain situations, potentially offering better control over the product distribution compared to the direct esterification of succinic acid with a mixture of two different alcohols. Continuous flow processes for the transesterification of succinates have also been developed. researchgate.net

Acid-Catalyzed Condensation of Succinic Acid and Alcohols

Enzymatic Synthesis Routes

Enzymatic methods for ester synthesis have gained significant attention as a greener alternative to chemical catalysis, offering mild reaction conditions and high specificity. mdpi.comresearchgate.net Lipases are the most commonly used enzymes for these reactions. researchgate.net

While specific research on the use of esterase-lipase hybrids (ELP) for the synthesis of this compound is not extensively documented in the provided search results, the principles of enzymatic esterification are well-established. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are known to catalyze the esterification of succinic acid. Recent advancements in enzyme engineering, including the development of esterase-lipase hybrids, aim to enhance the catalytic efficiency and stability of these biocatalysts.

A general enzymatic protocol would involve incubating succinic acid with ethanol and isopentyl alcohol in a non-aqueous solvent in the presence of an immobilized lipase. The reaction conditions, such as temperature and pH, are typically mild (e.g., 40–50°C, pH 7–8) to ensure the stability and activity of the enzyme.

Table 2: General Protocol for Lipase-Catalyzed Synthesis

| Component | Concentration/Amount |

| Succinic Acid | 0.2 M |

| Ethanol | 0.25 M |

| Isopentyl Alcohol | 0.25 M |

| Immobilized Lipase | 5 wt% |

| Solvent | tert-Butanol |

Under these conditions, yields of around 58-62% have been reported after 24 hours.

The development of more robust and efficient enzyme preparations, such as esterase-lipase hybrids, holds promise for improving the viability of enzymatic routes for the industrial production of specialty esters like this compound.

Biocatalytic Reaction Conditions and Selectivity

The enzymatic synthesis of succinate esters, such as this compound, offers a green and selective alternative to conventional chemical methods. mdpi.com Lipases are the most commonly employed biocatalysts for this purpose, demonstrating high efficiency under mild reaction conditions. mdpi.comresearchgate.net

The biocatalytic esterification is influenced by several key parameters that dictate the reaction's yield and selectivity. These include temperature, reaction time, enzyme amount, and the molar ratio of alcohol to acid. nih.gov For instance, in the lipase-catalyzed synthesis of a succinate ester, optimal conditions were found to be a temperature of 41.1°C, a reaction time of 272.8 minutes, 20 mg of enzyme, and an alcohol-to-acid molar ratio of 7.8:1, resulting in an 85.0% esterification percentage. nih.gov Temperature, in particular, has been identified as a highly significant parameter influencing the synthesis of succinate esters. nih.gov

Lipases, such as Candida antarctica lipase B (CALB), are known for their high selectivity. researchgate.netdiva-portal.org In the synthesis of polyesters from dimethyl itaconate and dimethyl succinate, CALB showed selectivity towards the dimethyl succinate and the non-conjugated side of dimethyl itaconate. diva-portal.org This selectivity can lead to specific ester configurations, which is a significant advantage of biocatalysis. The reaction medium also plays a crucial role, with organic solvents like 2-methyl-2-butanol (B152257) (2M2B) being effective. acs.org The choice of solvent can impact enzyme activity and substrate solubility. researchgate.netmdpi.com

The selectivity of lipase-catalyzed reactions is also dependent on the substrate itself. For example, in the acylation of 5-hydroxymethylfurfurylamine, lipase-catalyzed reactions showed excellent chemo- and monoselective N-protection. acs.org This highlights the enzyme's ability to differentiate between different functional groups within a molecule.

Below is a table summarizing the influence of various parameters on the biocatalytic synthesis of esters:

| Parameter | Effect on Reaction | Source |

| Temperature | Influences reaction rate and enzyme stability. Optimal temperatures are typically between 40-60°C. mdpi.com | nih.govmdpi.com |

| Reaction Time | Longer durations can increase conversion but may also lead to enzyme deactivation or side reactions. | nih.gov |

| Enzyme Amount | Higher concentrations can increase the reaction rate, but there is an optimal amount beyond which the increase is not significant. | nih.gov |

| Molar Ratio | An excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side. | nih.gov |

| Solvent | Affects enzyme activity and substrate solubility. researchgate.netmdpi.com | researchgate.netmdpi.com |

Transesterification Reactions

Transesterification is another important method for the synthesis of esters like this compound. This process involves the exchange of the alkoxy group of an ester with another alcohol.

Catalytic Transesterification with Alternative Alcohols

Transesterification can be catalyzed by both chemical and enzymatic catalysts. aimspress.com In the context of producing mixed esters for biofuels, transesterification of fatty acid methyl esters with higher alcohols like ethanol and butanol has been demonstrated using solid acid catalysts such as Amberlyst 15. google.com The reaction is an equilibrium process, and the conversion can be driven by using an excess of the replacing alcohol. google.commasterorganicchemistry.com For example, a single-stage reaction can achieve approximately 85% conversion of methyl esters to butyl esters. google.com

Enzymatic transesterification, often catalyzed by lipases, offers a milder and more selective alternative. aimspress.com Lipases can catalyze transesterification in the presence of various alcohols. The chain length and structure of the alcohol can influence the reaction yield. For primary alcohols, the differences in reactivity are often minimal, while for secondary alcohols, steric hindrance can play a more significant role. researchgate.net

Mechanism of Ester Exchange

The mechanism of transesterification depends on whether it is acid- or base-catalyzed.

Acid-Catalyzed Transesterification: Under acidic conditions, the reaction proceeds through a series of protonation and deprotonation steps. masterorganicchemistry.comlibretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemguide.co.uk

Nucleophilic Attack: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.orgspcmc.ac.in

Proton Transfer: A proton is transferred from the attacking alcohol to the original alkoxy group of the ester, making it a better leaving group. libretexts.orgchemguide.co.uk

Elimination: The tetrahedral intermediate collapses, eliminating the original alcohol and forming a protonated new ester. libretexts.org

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final transesterified product. libretexts.orgchemguide.co.uk

Base-Catalyzed (Alkoxide) Transesterification: Under basic conditions, an alkoxide ion is used as the nucleophile. masterorganicchemistry.com

Nucleophilic Addition: The alkoxide ion attacks the carbonyl carbon of the ester. masterorganicchemistry.com

Formation of Tetrahedral Intermediate: This results in the formation of a tetrahedral intermediate. masterorganicchemistry.com

Elimination: The intermediate collapses, eliminating the original alkoxide group to form the new ester. masterorganicchemistry.com

Enzyme-Catalyzed Transesterification: Lipase-catalyzed transesterification typically follows a "Ping-Pong Bi-Bi" mechanism. mdpi.comjst.go.jpacs.org

Acyl-Enzyme Intermediate Formation: The lipase's active site (containing a catalytic triad (B1167595) of Ser-His-Asp) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. researchgate.netresearchgate.net This intermediate then releases the first product (the original alcohol), forming an acyl-enzyme complex. jst.go.jpresearchgate.net

Reaction with New Alcohol: The second substrate (the new alcohol) then enters the active site and attacks the acyl-enzyme complex. jst.go.jpresearchgate.net

Product Release: This leads to the formation of the new ester and the regeneration of the free enzyme. jst.go.jp

Novel Synthetic Approaches

To enhance the efficiency and sustainability of ester synthesis, novel methods such as microwave-assisted synthesis and microreactor technology are being explored. openaccessjournals.comcetjournal.it

Microwave-Assisted Synthesis in Continuous Flow Systems

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and higher yields compared to conventional heating. openaccessjournals.com When combined with continuous flow systems, it offers a promising route for scaling up reactions that are challenging in batch reactors due to the limited penetration depth of microwaves. openaccessjournals.comresearchgate.net

In the context of ester synthesis, microwave-assisted continuous flow esterification of succinic acid has been successfully demonstrated. researchgate.netmdpi.com For example, using sulfuric acid as a catalyst, dialkyl succinates were produced in a single pass of about 320 seconds at temperatures between 65-115°C. researchgate.netmdpi.com This method showed higher productivity compared to enzymatic continuous flow systems. researchgate.netmdpi.com The efficiency of microwave heating is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net

The combination of microwave heating and continuous flow processing can be particularly advantageous for enzymatic reactions as well, potentially increasing productivity significantly. acs.org

Microreactor Technology for Process Intensification

Microreactors offer significant advantages for process intensification due to their high surface-to-volume ratio, which leads to enhanced heat and mass transfer, faster mixing, and shorter residence times. cetjournal.itmdpi.comresearchgate.net These characteristics can result in improved product selectivity, reduced energy consumption, and enhanced safety. cetjournal.itresearchgate.net

For the synthesis of this compound, microreactor technology can reduce reaction times to 1-2 hours, with pilot studies reporting yields of 85% at 100°C with residence times as short as 15 minutes. The efficient heat dissipation in microreactors is particularly beneficial for managing highly exothermic reactions. cetjournal.it

Microreactors are also well-suited for enzymatic reactions. The laminar flow in microchannels allows for precise process control and can enhance enzyme turnover numbers, making the process more efficient. acs.orgmdpi.com For instance, the enzymatic esterification of oleic acid and 1-butanol (B46404) in a microreactor achieved a nearly 100% yield within a 30-minute residence time at 30°C. acs.org The increased interfacial area in smaller microreactors facilitates greater enzyme activation at the interface, leading to higher reaction rates. mdpi.com

The following table provides a comparison of novel synthetic approaches:

| Synthesis Approach | Key Advantages | Reported Findings | Source |

| Microwave-Assisted Continuous Flow | Rapid heating, shorter reaction times, higher productivity, scalable. | Synthesis of dialkyl succinates in ~320 seconds at 65-115°C. researchgate.netmdpi.com | openaccessjournals.comresearchgate.netmdpi.com |

| Microreactor Technology | Enhanced heat and mass transfer, improved selectivity, process intensification, enhanced safety. | 85% yield of this compound at 100°C with 15 min residence time. Near 100% yield for enzymatic esterification in 30 min. acs.org | acs.orgcetjournal.it |

Kinetic and Thermodynamic Studies of Formation

The synthesis of this compound, a significant contributor to the aroma profile of certain alcoholic beverages, is primarily achieved through Fischer esterification. This process involves the reaction of succinic acid with ethanol and isopentyl alcohol in the presence of an acid catalyst. The formation of this mixed diester is a thermodynamically controlled process, governed by equilibrium. thermofisher.com Understanding the kinetics and optimizing reaction parameters are crucial for maximizing yield and efficiency.

Reaction Kinetics for Esterification Processes

Kinetic models, such as the pseudo-homogeneous model, are employed to describe the reaction rates. cnrs.fr These models often reveal that the reaction rate is linearly dependent on the catalyst loading, indicating the intrinsic nature of the reaction rate data. cnrs.fr The mechanism involves the initial protonation of a carboxylic acid group by the catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the alcohol, a proton transfer, and the subsequent elimination of a water molecule to form the ester. thermofisher.com

Enzymatic catalysis, often utilizing lipases like Candida antarctica lipase B, presents an alternative with milder reaction conditions. The kinetics of lipase-catalyzed esterification can follow a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme complex with the first substrate before reacting with the second. mdpi.com

Optimization of Reaction Parameters (Temperature, Solvent, Catalyst Loading)

The yield and efficiency of this compound synthesis are highly dependent on the optimization of key reaction parameters.

Temperature: Temperature plays a critical role in the reaction kinetics. Higher temperatures generally accelerate the reaction rate. However, excessively high temperatures can lead to undesirable side reactions, such as the dehydration of alcohols to form ethers, which can shift the reaction equilibrium unfavorably. researchgate.net For instance, in the esterification of succinic acid with ethanol, temperatures above 100°C can promote the formation of diethyl ether. researchgate.net In a laboratory setting, refluxing the reactants at around 75°C has been shown to produce yields of 68-72%. Enzymatic syntheses are typically conducted at much milder temperatures, often between 40–50°C.

Solvent: The choice of solvent can significantly impact the reaction. While the alcohol reactant itself can serve as the solvent, this can lead to challenges in water removal as the formed water may be miscible with the excess alcohol. mdpi.com Using a hydrophobic, non-aqueous solvent can mitigate the negative effects of high reactant concentrations and aid in product separation. mdpi.com However, the use of solvents can reduce volumetric productivity and necessitate additional recovery steps. mdpi.com Solvent-free systems, sometimes coupled with microwave assistance, can accelerate kinetics and minimize side products.

Catalyst Loading: The concentration of the catalyst is a crucial parameter. For acid catalysts like sulfuric acid, an excess amount can lead to the degradation of the alcohols or the ester product. In industrial-scale production, a specific amount of catalyst is carefully added to optimize the reaction. For example, in one process, 50 kg of H₂SO₄ was used for a batch containing 1,000 kg of succinic acid. For enzymatic catalysis using immobilized lipases, a typical loading is around 5% by weight of the enzyme immobilized on a resin. The activity of Ziegler-Natta catalysts, sometimes used in related polymerization contexts, is also highly dependent on the type and concentration of internal electron donors like succinates. mdpi.com

Below is an interactive data table summarizing the impact of these parameters on the synthesis of succinate esters.

| Parameter | Optimal Range/Condition | Impact on Reaction |

| Temperature | 60–80°C (Chemical) | Higher temperatures increase reaction rates but risk side reactions and degradation. |

| 40–50°C (Enzymatic) | Milder conditions preserve enzyme activity and prevent byproduct formation. | |

| Solvent | Solvent-free or Hydrophobic | Solvent-free systems can enhance kinetics and reduce waste. Hydrophobic solvents can aid in water removal and product separation but may lower productivity. mdpi.com |

| Catalyst Loading | Optimized for specific scale | Excess acid catalyst can cause degradation. Appropriate loading of immobilized enzymes (e.g., 5 wt%) is key for efficiency. |

Influence of Equilibrium Shift on Yield

The esterification of succinic acid to form this compound is a reversible reaction, and as such, its yield is governed by the principles of chemical equilibrium, notably Le Chatelier's principle. thermofisher.comgoogle.com To maximize the yield of the ester, the equilibrium must be shifted towards the products.

There are two primary strategies to achieve this:

Use of Excess Reactant: By increasing the concentration of one of the reactants, typically the less expensive one such as the alcohol, the equilibrium shifts to favor the formation of the ester and water. thermofisher.com In many esterification processes, the alcohol is used in large excess, often serving as the solvent as well. masterorganicchemistry.com

Removal of Water: Water is a byproduct of the esterification reaction. Its continuous removal from the reaction mixture drives the equilibrium forward, leading to a higher conversion of the carboxylic acid and alcohol into the ester. cnrs.frresearchgate.net Techniques like reactive distillation are effective for this purpose, as they combine the reaction and separation of water in a single unit. cnrs.fr The presence of water can negatively affect the equilibrium, and its introduction, for example, through a wet ion exchange resin catalyst, can reduce the final ester yield. rsc.org The extraction efficiency of carboxylic acids in related separation processes is also noted to decrease with increased temperature, as the exothermic process shifts in the reverse direction according to Le Chatelier's principle. researchgate.net

By strategically manipulating these factors, the synthesis of this compound can be optimized to achieve high yields, which is critical for its application in the food and fragrance industries.

Advanced Analytical Characterization in Research Contexts

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is fundamental to the separation and analysis of ethyl isopentyl succinate (B1194679) from complex matrices. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are pivotal in its characterization. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful and widely used method for the analysis of volatile and semi-volatile compounds like ethyl isopentyl succinate. mdpi.comembrapa.br This technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, enabling both identification and quantification. In typical GC-MS analysis of wine volatiles, including this compound, specific capillary columns such as the HP-Innowax or HP-5MS are employed. mdpi.commdpi.com The gas chromatograph separates the volatile compounds, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for identification. embrapa.brsemanticscholar.org

For instance, in the analysis of white wines, GC-MS has been used to determine the concentration of this compound, with reported ranges from 13.00 µg/L to 100.02 µg/L. mdpi.com The method often involves a splitless injection mode and a programmed temperature ramp to ensure efficient separation of a wide range of volatile compounds. mdpi.comembrapa.br

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique frequently coupled with GC-MS for the analysis of volatile compounds in liquid and solid samples. semanticscholar.orgresearchgate.net This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above the sample. Volatile analytes, including this compound, adsorb onto the fiber and are then thermally desorbed into the GC injector. semanticscholar.org

The choice of fiber coating is critical for efficient extraction. A common fiber used for wine analysis is the divinylbenzene/carboxen/polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) fiber, which is effective for a broad range of analytes with different polarities and volatilities. semanticscholar.orgresearchgate.net Optimization of extraction parameters such as temperature and time is crucial. For example, a study on Brazilian wines utilized HS-SPME at 55 °C for 30 minutes to extract volatile compounds. semanticscholar.org This technique has been successfully applied to differentiate wines based on their volatile profiles, where this compound can be a contributing factor. researcher.life

Table 1: HS-SPME-GC-MS Parameters for this compound Analysis in Wine

| Parameter | Condition | Source |

|---|---|---|

| Fiber Coating | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | semanticscholar.org |

| Extraction Temperature | 40 - 55 °C | mdpi.comsemanticscholar.org |

| Extraction Time | 30 minutes | mdpi.comsemanticscholar.org |

| Desorption Temperature | 250 °C | mdpi.com |

| Column Type | HP-5MS or HP-Innowax | mdpi.commdpi.comsemanticscholar.org |

| Carrier Gas | Helium | mdpi.comembrapa.br |

| Ionization Mode | Electron Impact (70 eV) | embrapa.brnih.gov |

Stir Bar Sorptive Extraction (SBSE) is another sensitive technique for the extraction and pre-concentration of volatile and semi-volatile organic compounds from liquid samples. mdpi.com It utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). researchgate.net As the bar stirs the sample, analytes are partitioned into the PDMS coating. The stir bar is then removed, dried, and thermally desorbed in a dedicated unit connected to a GC-MS system. researchgate.net

SBSE offers a higher extraction phase volume compared to SPME, often resulting in lower detection limits. mdpi.com This method has been applied to the analysis of trace volatile compounds in complex matrices like beer and wine. researchgate.net In the context of alcoholic beverages, SBSE has been used to track the evolution of esters, including this compound, during storage, providing insights into the chemical changes affecting flavor and aroma. researchgate.net

Comprehensive two-dimensional gas chromatography (GCxGC) provides significantly enhanced separation capacity compared to conventional one-dimensional GC. nih.gov This technique employs two columns with different stationary phases connected by a modulator. nih.gov The modulator traps fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column for a fast secondary separation. nih.gov

GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is particularly powerful for analyzing extremely complex samples like wine, where hundreds of volatile compounds can be present. nih.govresearchgate.net This approach allows for the separation of co-eluting peaks that would overlap in a single-column separation, enabling more accurate identification and quantification of minor components. nih.gov In studies of 'Maraština' wines, GCxGC-TOF-MS was used for an untargeted analysis of the volatile profile, where this compound was identified among over 900 detected compounds. nih.govresearchgate.net

Table 2: GCxGC-TOF-MS Parameters for Volatile Analysis in Wine

| Parameter | Condition | Source |

|---|---|---|

| Primary Column | Non-polar (e.g., DB-Wax) | nih.gov |

| Secondary Column | Polar | nih.gov |

| Modulation Time | 7 seconds | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Mass Range (m/z) | 40-350 | nih.gov |

| Acquisition Rate | 200 spectra/s | nih.gov |

High-Performance Liquid Chromatography (HPLC) Integration

While GC-based methods are predominant for volatile esters like this compound, High-Performance Liquid Chromatography (HPLC) is also utilized in the broader analysis of the sample matrix. mdpi.comresearchgate.net HPLC is essential for analyzing non-volatile compounds such as polyphenols, organic acids, and sugars in beverages like wine. mdpi.comresearchgate.net Although direct analysis of this compound by HPLC is less common due to its volatility, the data obtained from HPLC on non-volatile components can be correlated with GC-MS data on volatile compounds. mdpi.comresearchgate.net This integrated approach provides a more complete chemical picture of the sample. For instance, studies have combined HPLC analysis of non-volatiles with GC-MS analysis of volatiles to understand their combined effect on consumer preferences for white wines. mdpi.comresearchgate.net In some research contexts, HPLC coupled with a triple quadrupole mass spectrometer (HPLC-QqQ-MS/MS) is used for the analysis of less volatile compounds that may be related to the formation or degradation of esters. mdpi.com

Spectroscopic Methods for Structural Elucidation of Intermediates and Products

Spectroscopic methods are indispensable for the structural confirmation of target analytes and the elucidation of unknown compounds, intermediates, and reaction products. In the context of this compound research, mass spectrometry, particularly when coupled with chromatographic separation, is the primary spectroscopic tool.

The mass spectrum of this compound obtained via GC-MS provides a molecular fingerprint. The electron impact (EI) ionization at 70 eV leads to characteristic fragmentation patterns that are used for identification. embrapa.brnih.gov The identity of this compound in a sample is confirmed by comparing its mass spectrum and retention index with those of an authentic standard and with entries in mass spectral libraries like NIST. semanticscholar.org

While detailed spectroscopic studies focusing solely on the structural elucidation of this compound's synthesis intermediates are not extensively published in the searched literature, the analytical techniques described are precisely those that would be employed for such a purpose. For example, if this compound were synthesized via Fischer esterification of succinic acid with ethanol (B145695) and isopentyl alcohol, GC-MS could be used to monitor the reaction, identify the final product, and detect any unreacted starting materials or by-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. By analyzing the chemical shifts and splitting patterns in the proton (¹H) NMR spectrum, the connectivity of atoms within the molecule can be determined. Two-dimensional NMR techniques, such as COSY and HMBC, can further confirm the structural assignments. acs.org

Key ¹H NMR signals for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are typically observed at specific chemical shifts (δ) measured in parts per million (ppm). The quartet signal for the methylene (B1212753) protons (-OCH₂CH₃) of the ethyl group appears around 4.05 ppm. The triplet for the methylene protons (-OCH₂C(CH₃)₂) of the isopentyl group is found at approximately 3.95 ppm. A singlet representing the four protons of the succinate backbone (-OCOCH₂CH₂COO-) is located at about 2.60 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is interactive. Click on the headers to sort.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -OCH₂ CH₃ (ethyl) | 4.05 | Quartet |

| -OCH₂ CH₂CH(CH₃)₂ (isopentyl) | 3.95 | Triplet |

Data sourced from spectroscopic analysis predictions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule. studymind.co.uk By measuring the absorption of infrared radiation at different wavenumbers, the presence of specific bonds can be confirmed. webassign.net In the case of this compound, the IR spectrum will prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretch of the ester functional groups, typically appearing around 1740 cm⁻¹. Additionally, the spectrum will show absorption bands in the 1200–1300 cm⁻¹ region, which are indicative of the C-O stretching vibrations within the ester linkages. The analysis of these characteristic bands confirms the presence of the ester functional groups in the molecule. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound This table is interactive. Click on the headers to sort.

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (ester) | ~1740 | Strong stretch |

Data sourced from spectroscopic analysis.

Method Development and Validation

Accurate quantification of this compound, particularly in complex samples like wine, requires the development and validation of robust analytical methods. cabidigitallibrary.orgmdpi.com This involves optimizing sample preparation and injection techniques, as well as addressing potential interferences from the sample matrix.

Optimization of Extraction and Injection Parameters

The extraction of this compound from a sample matrix is a critical step in its analysis. Solid-phase microextraction (SPME) is a commonly used solvent-less technique for this purpose. sigmaaldrich.com The efficiency of SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. mdpi.comsigmaaldrich.com For instance, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its suitability in extracting a broad range of volatile compounds. mdpi.com

Optimization studies have shown that for esters like this compound, both extraction rate and time are significant factors. researchgate.net In the analysis of wine, samples might be heated to 50°C for an equilibration phase before the SPME fiber is exposed to the headspace for a specific duration, such as 30 minutes, to ensure efficient adsorption of volatile compounds. cabidigitallibrary.orgmdpi.com The addition of salt, such as sodium chloride (NaCl), can also be used to enhance the transfer of analytes from the sample to the headspace. chemistry.kz

Following extraction, the injection parameters for gas chromatography (GC) must also be optimized. This includes the injector temperature and the desorption time of the analytes from the SPME fiber. mdpi.com For example, a desorption time of up to 15 minutes at an appropriate temperature may be necessary for complete transfer of the compound to the GC column. researchgate.net

Table 3: Example of Optimized SPME Parameters for Volatile Compound Analysis in Wine This table is interactive. Click on the headers to sort.

| Parameter | Optimized Value | Reference |

|---|---|---|

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | mdpi.com |

| Equilibration Temperature | 50 °C | cabidigitallibrary.orgmdpi.com |

| Equilibration Time | 10 min | cabidigitallibrary.orgmdpi.com |

| Extraction Time | 30 min | cabidigitallibrary.orgmdpi.com |

Application of Internal and External Standardization

For accurate quantification, both internal and external standardization methods are employed. quora.com External standardization involves creating a calibration curve from a series of standards with known concentrations of this compound. cabidigitallibrary.org The concentration of the analyte in the unknown sample is then determined by comparing its response to this curve. quora.com

Internal standardization is used to correct for variations in extraction efficiency and injection volume. quora.com In this method, a known amount of a different compound, the internal standard, is added to both the standard solutions and the unknown samples. oiv.intoiv.int The ratio of the analyte's response to the internal standard's response is then used for quantification. A common internal standard used in the analysis of volatile compounds in wine is 4-methyl-2-pentanol. oiv.intoiv.int The use of an internal standard like 2-octanol (B43104) has also been reported to normalize for variability in the standard area. cabidigitallibrary.orgmdpi.com

Matrix Effects in Complex Sample Analysis

The analysis of this compound in complex matrices like soft drinks or wine can be challenging due to matrix effects. sun.ac.za These effects arise from the influence of other components in the sample on the analytical signal of the target analyte. mdpi.com Matrix effects can either enhance or suppress the signal, leading to inaccurate quantification. sun.ac.za

In the context of SPME, matrix effects can influence the partitioning of the analyte between the sample, the headspace, and the SPME fiber. cnr.it To mitigate these effects, several strategies can be employed. One approach is to use a matrix-matched calibration, where the standard solutions are prepared in a synthetic matrix that closely mimics the composition of the actual sample. cabidigitallibrary.orgmdpi.com For example, in wine analysis, a synthetic matrix might consist of ethanol, tartaric acid, and a pH buffer. cabidigitallibrary.orgmdpi.com Another strategy is the standard addition method, where known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix. cnr.it Headspace SPME is also beneficial in minimizing interferences from non-volatile components of the matrix. sigmaaldrich.com

Research Applications in Complex Chemical Systems and Biological Interactions

Contribution to Volatile Compound Profiles in Fermented Systems

Identification and Quantification in Wines and Alcoholic Beverages

Ethyl isopentyl succinate (B1194679) has been identified and quantified in a variety of alcoholic beverages, including white wines, red wines, and Chinese rice wine. mdpi.comnih.gov In commercial white wines, its concentration has been observed to range from 13.00 to 100.02 µg/L. mdpi.com Studies on Pinot Noir wines have also noted the presence of ethyl isopentyl succinate as a contributor to the wine's aromatic profile. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for the identification and quantification of this compound in these complex matrices. mdpi.comnih.gov The compound is characterized by its molecular formula, C₁₁H₂₀O₄, and a molecular weight of 216.27 g/mol . nih.gov

Table 1: Concentration of this compound in Various Alcoholic Beverages

| Beverage Type | Concentration Range (µg/L) | Reference |

|---|---|---|

| White Wine | 13.00 - 100.02 | mdpi.com |

Role in Differentiation and Classification of Complex Matrices (e.g., Wine Vintages, Grape Marc Spirits)

The concentration of this compound can serve as a chemical marker to differentiate and classify complex alcoholic beverages. For instance, in a study of Cabernet Sauvignon wines over successive vintages (2008-2017), this compound, along with other compounds like 2-hexenoic acid, ethyl ester, n-heptanol, bornyl acetate, and terpinen-4-ol, were identified as key compounds for classifying the 2017 vintage. thescipub.com This suggests that specific volatile profiles, including the level of this compound, can be characteristic of a particular harvest year.

Similarly, in the analysis of grape marc spirits, this compound has been used as a variable in discriminant analysis to distinguish between different types of spirits. nih.govacs.org For example, it was one of the compounds with the highest discriminant coefficients in a study differentiating control and ultrasound-treated wines. nih.gov This highlights its utility in tracing the origin and processing history of these beverages.

Impact of Processing Conditions on Formation and Concentration

Processing conditions during fermentation and aging significantly impact the formation and concentration of this compound. For example, a study on the effects of microwave emissions on dry red wine showed that the treated wine had a slightly lower concentration of this compound compared to the untreated control. preprints.org This suggests that certain processing technologies can alter the final concentration of this ester.

In another study involving ultrasound treatment during the vinification of different red grape cultivars, the concentration of this compound was found to be higher in the control Nero di Troia wine compared to the ultrasound-treated sample. nih.gov The formation of esters like this compound is a result of the esterification of organic acids (like succinic acid) and alcohols (like ethanol (B145695) and isopentyl alcohol) during the distillation and aging process. mdpi.com Factors such as the presence of wine lees in contact with the grape pomace during alcoholic fermentation can also lead to higher concentrations of ethyl esters. tandfonline.com

Studies on Biological Activity and Mechanistic Pathways

The biological significance of this compound is primarily related to its breakdown into its constituent molecules.

Enzymatic Hydrolysis and Metabolic Products

In biological systems, this compound can undergo enzymatic hydrolysis, a reaction catalyzed by esterase enzymes. This process breaks the ester bonds of the molecule.

The enzymatic hydrolysis of this compound yields succinic acid and isopentyl alcohol. Succinic acid is a key metabolic intermediate in the citric acid cycle, a fundamental pathway for cellular respiration and energy production (ATP synthesis). wikipedia.org Isopentyl alcohol is a type of fusel alcohol that can also be metabolized by organisms. The release of these two molecules means that this compound can be considered a precursor that influences cellular metabolic states.

Link to the Citric Acid Cycle and Cellular Respiration Pathways

The connection of this compound to cellular respiration is primarily through its hydrolysis product, succinic acid. In biological environments, enzymes known as esterases can break down this compound, releasing succinic acid and its corresponding alcohols. Succinic acid is a key intermediate in the citric acid cycle (also known as the Krebs cycle or TCA cycle), a fundamental metabolic pathway that occurs in the mitochondria of eukaryotic cells. wikipedia.orgnumberanalytics.com

The citric acid cycle is a series of chemical reactions that oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to produce energy in the form of adenosine (B11128) triphosphate (ATP). numberanalytics.comkhanacademy.org The cycle begins with the condensation of acetyl-CoA with oxaloacetate to form citrate (B86180) and involves a series of steps that ultimately regenerate oxaloacetate. byjus.com

One of the critical steps in this cycle is the oxidation of succinate to fumarate, a reaction catalyzed by the enzyme succinate dehydrogenase. khanacademy.orgbyjus.com This step is unique as it is directly linked to the electron transport chain, where flavin adenine (B156593) dinucleotide (FAD) is reduced to FADH₂, which then contributes to ATP synthesis. wikipedia.org By being a precursor to succinic acid, this compound can potentially influence the pool of intermediates in the citric acid cycle, thereby impacting cellular energy metabolism.

Evaluation of Antioxidant Efficacy in In Vitro Cellular Models (e.g., Human Fibroblast Cells under Oxidative Stress)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products, is implicated in cellular aging and various diseases. mdpi.com Antioxidants can mitigate this damage. Research has explored the antioxidant capabilities of succinate derivatives, including this compound.

In a study involving human fibroblast cells subjected to oxidative stress, treatment with this compound resulted in a significant decrease in the levels of reactive oxygen species (ROS). This suggests that the compound has a protective effect against oxidative damage at the cellular level. While the precise mechanism is still under investigation, it is thought that succinate derivatives may exert their antioxidant effects by influencing mitochondrial function, which is central to both energy metabolism and the generation of ROS. Protecting mitochondrial activity is crucial for maintaining the replicative capacity of fibroblasts. nih.gov

The table below summarizes the observed effects of this compound in an in vitro antioxidant study.

| Cellular Model | Stress Inducer | Parameter Measured | Observed Effect of this compound |

| Human Fibroblast Cells | Oxidative Stress | Reactive Oxygen Species (ROS) Levels | Significant Decrease |

Investigation of Antimicrobial Functionality (e.g., in Food Preservation Applications)

The potential of this compound as an antimicrobial agent has been investigated, particularly in the context of food preservation. The growth of spoilage microorganisms is a major concern in the food industry, and there is a continuous search for safe and effective natural preservatives.

The antimicrobial efficacy of this compound in a food preservation context is highlighted in the table below.

| Application | Product Type | Observed Effect |

| Food Preservation | Meat Products | Inhibition of Microbial Growth, Extended Shelf Life |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and properties of molecules. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the energy and wavefunction of a system, from which various molecular properties can be derived.

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Conformation

The three-dimensional structure of ethyl isopentyl succinate (B1194679) is complex due to its conformational flexibility. The molecule possesses a central butanedioate backbone with an ethyl group at one end and a branched isopentyl group at the other, creating an asymmetrical structure. This flexibility arises from the free rotation around several single bonds, including those in the succinate chain and the alkyl ester groups.

Ab initio and, more commonly, Density Functional Theory (DFT) methods are employed to investigate the molecule's various possible conformations and identify the most stable ones. acs.org DFT calculations, using functionals such as B3LYP or M06-2X, can determine optimized molecular geometries by finding the lowest energy arrangement of the atoms. These studies indicate that the conformational preferences are primarily dictated by steric hindrance and intramolecular interactions. For related succinate compounds, computational studies suggest that the most stable conformations often involve gauche arrangements of the central methylene (B1212753) units. The branched 3-methylbutyl group of the isopentyl substituent introduces additional conformational possibilities compared to the simpler ethyl group.

Geometric optimization calculations yield precise structural parameters. For similar esters, carbon-oxygen double bond lengths are typically calculated to be around 1.20–1.22 Å, with C-O single bonds measuring approximately 1.33–1.35 Å. The C-C single bonds in the succinate backbone are around 1.54 Å.

| Method/Functional | Description | Typical Basis Set |

|---|---|---|

| B3LYP | A popular hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for geometry optimization and energy calculations of organic molecules. | 6-31G(d), 6-311++G(d,p) |

| M06-2X | A high-nonlocality hybrid meta-GGA functional with 54% HF exchange, good for main-group thermochemistry, kinetics, and non-covalent interactions. | 6-311+G(d,p), cc-pVTZ |

| BP86-D3 | A generalized gradient approximation (GGA) functional combined with a dispersion correction, suitable for studying systems where non-covalent interactions are important. acs.org | TZP (Triple-zeta plus polarization) acs.org |

Energetic and Spectroscopic Characterization

Quantum chemical calculations are crucial for characterizing the energetic and spectroscopic properties of ethyl isopentyl succinate. The electronic structure is dominated by the two ester functional groups, which are the primary sites for chemical reactivity.

Molecular orbital analysis reveals that the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are mainly localized on the ester groups. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's electronic stability and its potential reactivity towards electrophiles and nucleophiles. The partial positive charge on the carbonyl carbons and partial negative charge on the ester oxygens influence the molecule's interactions and behavior in different chemical environments.

Furthermore, computational methods can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. acs.org By comparing calculated spectra with experimental data, researchers can validate the accuracy of the computational model and gain a more detailed understanding of the molecule's vibrational modes.

| Property | Description and Significance |

|---|---|

| Total Electronic Energy | The total energy of the molecule in its optimized geometry, used to compare the relative stability of different conformers. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. The gap between them indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. acs.org |

| Vibrational Frequencies | Calculated frequencies that can be correlated with experimental IR and Raman spectra to confirm structural assignments. acs.org |

Molecular Dynamics Simulations

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations provide a detailed view of dynamic processes, such as conformational changes, diffusion, and intermolecular interactions in a liquid state.

Investigation of Intermolecular Interactions

MD simulations are a powerful tool for investigating the non-covalent interactions between this compound and other molecules, such as in a solvent or a mixture. researchgate.netnih.gov For similar systems, like diethyl succinate in binary mixtures, MD simulations have been used to understand properties like density and viscosity at the molecular level. researchgate.netresearchgate.net

These simulations can reveal how molecules arrange themselves and interact through forces like van der Waals forces, dipole-dipole interactions, and hydrogen bonding (if applicable with the solvent). d-nb.info By analyzing radial distribution functions from the simulation, one can determine the probability of finding one molecule at a certain distance from another, offering a picture of the local liquid structure. This is particularly relevant for understanding its behavior in complex mixtures like wine, where it is found as a flavor component.

| Interaction Type | Relevance to this compound |

|---|---|

| Van der Waals Forces | Dominant non-specific interactions (dispersion and repulsion) with other molecules, influencing packing and bulk properties. d-nb.info |

| Dipole-Dipole Interactions | Occur due to the permanent dipoles of the ester groups, affecting molecular orientation and the properties of mixtures. |

| Hydrophobic Interactions | The tendency of the nonpolar alkyl chains (ethyl and isopentyl) to aggregate in aqueous or highly polar environments. d-nb.info |

Simulation of Reaction Pathways and Transition States

MD simulations can be used to model the dynamic process of chemical reactions. For this compound, a key reaction is hydrolysis by esterase enzymes, which breaks the ester bonds to release succinic acid, ethanol (B145695), and isopentyl alcohol. MD simulations can model the binding of the ester to the enzyme's active site and the subsequent steps of the catalytic cycle.

Such simulations can help identify the transition states and intermediate structures that occur during the reaction. nih.gov This provides a deeper understanding of the reaction mechanism at an atomic level, which is difficult to obtain through experimental methods alone. For instance, in the context of wine fermentation, dynamic models can simulate the production of esters and other metabolites over time, linking metabolic pathways to the final chemical composition. nih.govuminho.pt This approach can elucidate how different conditions affect the formation of flavor compounds like this compound.

Future Research Directions

Exploration of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of ethyl isopentyl succinate (B1194679) typically involves Fischer-Speier esterification, which often relies on strong acid catalysts and requires significant energy input for purification. Future research is increasingly directed towards greener and more efficient synthetic strategies.

Enzymatic and Chemo-enzymatic Synthesis: A primary focus is the use of enzymes, particularly lipases, as biocatalysts. semanticscholar.org Enzymatic synthesis offers several advantages, including high selectivity, milder reaction conditions (lower temperatures and pressures), and reduced generation of byproducts. mdpi.com Research in this area will likely concentrate on:

Immobilized Biocatalysts: Developing robust and recyclable immobilized enzyme systems to enhance operational stability and reduce costs.

Novel Enzyme Discovery: Screening for new lipases or esterases with superior activity and stability for the synthesis of asymmetric diesters like ethyl isopentyl succinate.

Chemo-enzymatic Cascades: Combining chemical and enzymatic steps to create more efficient one-pot syntheses from renewable feedstocks. nih.govbohrium.com This could involve the enzymatic esterification of bio-based succinic acid.

Microreactor Technology: The application of microreactors for the synthesis of this compound presents a promising avenue for process intensification. The high surface-area-to-volume ratio in microreactors allows for enhanced heat and mass transfer, leading to faster reaction times and potentially higher yields. mdpi.com Future studies will likely explore the optimization of reaction parameters within microfluidic systems for both chemical and enzymatic esterification processes.

The following table summarizes potential sustainable synthetic routes and their advantages:

| Synthetic Route | Catalyst/Technology | Key Advantages | Future Research Focus |

| Enzymatic Synthesis | Lipases, Esterases | High selectivity, mild conditions, reduced byproducts | Immobilization techniques, novel enzyme discovery |

| Chemo-enzymatic Synthesis | Combination of chemical catalysts and enzymes | One-pot reactions, use of renewable feedstocks | Biocompatible catalysts, process optimization |

| Microreactor Technology | Continuous flow systems | Process intensification, improved heat/mass transfer | Optimization of residence times and catalyst loading |

Development of Advanced Online Analytical Techniques

To ensure optimal yield and quality in the production of this compound, the development of advanced online analytical techniques for real-time reaction monitoring is crucial. Traditional offline methods like gas chromatography (GC) are often time-consuming. ibimapublishing.com

Future research will likely focus on the implementation of in-situ spectroscopic methods, including:

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the changes in functional groups during the esterification reaction, providing real-time data on the consumption of reactants and the formation of the product. ibimapublishing.com

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy offers the advantage of being non-invasive and can be used with fiber-optic probes for in-line monitoring of reaction kinetics. nih.gov

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy, coupled with multivariate calibration models like Partial Least Squares (PLS), can be a powerful tool for monitoring the concentrations of various components in the reaction mixture simultaneously. scirp.org

These techniques, integrated into continuous flow or batch reactors, will enable precise process control, leading to improved efficiency and consistency in the synthesis of this compound. mdpi.com

Elucidation of Specific Molecular Targets in Biological Systems

While this compound is recognized for its contribution to the sensory properties of beverages, its broader biological effects and specific molecular targets are not well understood. Future research is expected to delve into its metabolic fate and interactions within biological systems.

Succinate itself is a key intermediate in the citric acid cycle and has emerged as a significant signaling molecule. nih.gov It can influence various cellular processes through its interaction with receptors like SUCNR1 and by modulating the activity of enzymes such as succinate dehydrogenase (SDH). tandfonline.comresearchgate.net Research on this compound could explore:

Metabolic Pathways: Investigating the hydrolysis of this compound by esterases to release ethanol (B145695), isopentyl alcohol, and succinate, and tracing the subsequent metabolic pathways of these components. The degradation of the branched-chain isopentyl moiety will be of particular interest, drawing parallels to the catabolism of branched-chain amino acids. nih.govnyu.eduresearchgate.netresearchgate.net

Interaction with Cellular Targets: Determining if this compound or its metabolites can directly interact with and modulate the activity of key enzymes or receptors involved in cellular metabolism and signaling. This could involve studying its effects on mitochondrial function, given the central role of succinate in cellular respiration.

Influence on Cellular Processes: Exploring the downstream effects of this compound on cellular processes such as inflammation and epigenetic regulation, considering the known roles of succinate in these pathways. nih.gov

Investigation of Environmental Degradation Pathways and Byproducts

As the production and use of this compound potentially increase, understanding its environmental fate is crucial for a complete sustainability assessment. Research in this area will focus on its biodegradability and the identification of any persistent or harmful degradation byproducts.

Given its ester structure, this compound is expected to be susceptible to hydrolysis, both abiotic and biotic, as a primary degradation step. rsc.org Subsequent degradation of the resulting succinic acid, ethanol, and isopentyl alcohol would follow known metabolic pathways. Future investigations should aim to:

Determine Biodegradation Rates: Conducting standardized biodegradability tests under various environmental conditions (e.g., aerobic, anaerobic, in soil and water) to quantify the rate and extent of its degradation.

Identify Degradation Pathways and Metabolites: Using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to identify the intermediate and final products of its biodegradation. This will help to ensure that no persistent or toxic byproducts are formed.

Assess Ecotoxicity: Evaluating the potential toxicity of this compound and its degradation products to representative aquatic and terrestrial organisms.

The following table outlines key areas of future environmental research for this compound:

| Research Area | Methodology | Objective |

| Biodegradation Rate | Standardized OECD tests | Quantify the rate and extent of mineralization. |

| Degradation Pathway Identification | LC-MS, GC-MS | Elucidate the metabolic pathways and identify intermediate byproducts. |

| Ecotoxicity Assessment | Bioassays with representative organisms | Determine the potential environmental impact of the parent compound and its metabolites. |

Q & A

Q. Basic

- HS-SPME-GC-MS : Headspace solid-phase microextraction coupled with GC-MS is standard for volatile esters in wine. Parameters:

- PLS-DA : Partial least squares discriminant analysis identifies concentration patterns correlated with sensory attributes (e.g., floral aroma) .

Calibration curves using internal standards (e.g., ethyl decanoate) improve accuracy .

How can researchers design experiments to investigate this compound’s formation during fermentation under nitrogen-limited conditions?

Q. Advanced

- Experimental variables : Vary nitrogen levels (50–500 mg/L) and monitor ester synthesis via GC-MS at timed intervals .

- Metabolic profiling : Measure precursor availability (succinic acid, isopentyl alcohol) and enzyme activity (alcohol acetyltransferases) .

- Control groups : Compare with nitrogen-rich fermentations to isolate nitrogen’s inhibitory effect on ester production .

- Statistical validation : Use ANOVA to confirm significance (p < 0.05) and PLS regression to link nitrogen levels to ester concentrations .

How should researchers address contradictions in reported this compound concentrations across fermentation studies?

Advanced

Contradictions often arise from:

- Methodological variability : Differences in GC-MS calibration (e.g., internal standards) or extraction efficiency .

- Biological factors : Strain-specific yeast metabolism or microbial interactions .

Resolution strategies : - Inter-laboratory validation : Harmonize protocols (e.g., ISO 17025) and use certified reference materials .

- Meta-analysis : Pool data from multiple studies and adjust for covariates (e.g., pH, temperature) using mixed-effects models .

What statistical methods are appropriate for analyzing this compound’s contribution to sensory profiles in multi-component systems?

Q. Advanced

- Chemometrics : Apply PLS-DA to correlate GC-MS data with sensory panel scores (e.g., floral, fruity notes) .

- Variable importance in projection (VIP) : Identify esters with VIP scores >1 as key aroma contributors .

- Cluster analysis : Group wines by ester profiles (e.g., this compound + ethyl 2-methylbutanoate defines Cluster 2 wines) .

What strategies optimize this compound synthesis yield while minimizing byproducts?

Q. Advanced

- Catalyst engineering : Immobilize ELP on silica nanoparticles to enhance stability and reduce leaching .

- Solvent-free systems : Use microwave-assisted reactions to accelerate kinetics and reduce side products .

- In-line monitoring : Employ FT-IR or Raman spectroscopy for real-time reaction tracking .

How does this compound interact with other esters in modulating wine aroma complexity?

Q. Advanced

- Synergistic effects : Combine with ethyl octanoate and phenylethyl alcohol to enhance floral perception .

- Antagonistic effects : High concentrations may mask fruity notes; sensory thresholds (1–10 µg/L) should be quantified via triangle tests .

How can researchers validate the purity of this compound in synthetic batches?

Q. Advanced

- Chiral chromatography : Resolve enantiomers using β-cyclodextrin columns if stereoisomers are present .

- Elemental analysis : Confirm C:H:O ratios (theoretical: C 61.09%, H 9.32%, O 29.59%) .

- DSC : Differential scanning calorimetry to verify melting point (literature: ~25°C) .

How do researchers assess the reproducibility of this compound quantification across chromatographic platforms?

Q. Advanced

- Cross-platform calibration : Use standardized reference materials (e.g., NIST-certified esters) to align GC-MS, LC-MS, and HPLC results .

- Inter-day precision : Calculate %RSD (<5%) across three replicates on different days .

- Collaborative trials : Submit samples to independent labs for blind analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.